DCG04

Vue d'ensemble

Description

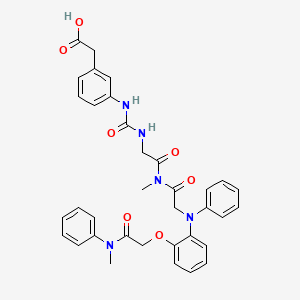

DCG04 is a multivalent ligand for the mannose-6-phosphate receptor . It is used for endolysosomal targeting of an activity-based probe . This compound is an activity-based probe for cysteine cathepsins, which enables fluorescent readout of its receptor-targeting properties .

Molecular Structure Analysis

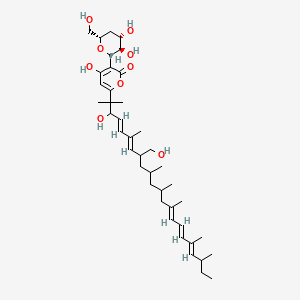

The molecular formula of this compound is C43H66N8O11S . Its molecular weight is 903.11 . The exact mass is 902.46 . The InChi Key is MHOVYDVXSWUHAZ-NNBHGYTGSA-N .Physical And Chemical Properties Analysis

This compound is a white to off-white solid powder . It is soluble in DMSO .Applications De Recherche Scientifique

1. Étude de la Cathépsine B dans la résistance aux radiations DCG04 a été utilisé dans l'étude de la résistance aux radiations dans les lignées cellulaires de carcinome du côlon {svg_1}. L'étude a révélé une régulation à la hausse induite par les radiations de la cathépsine B, une protéase lysosomale, de manière indépendante de la dose. Ceci a été réalisé par l'analyse de l'expression des protéines, le marquage in vitro à l'aide de sondes basées sur l'activité this compound, et la capture de la cathépsine B {svg_2}.

Amélioration de la sensibilité aux radiations

Une autre étude a utilisé this compound pour étudier le rôle de la cathépsine L dans la sensibilité aux radiations {svg_3}. L'étude a montré que l'inhibition ou la suppression de la cathépsine L conduisait à une radiosensibilité accrue, indiquant une capacité réduite des cellules cancéreuses à se remettre des dommages à l'ADN induits par les radiations {svg_4}.

3. Étude de la sécrétion de la cathépsine B lysosomale et de l'induction de l'apoptose this compound, une forme biotinylée de l'inhibiteur général des peptidases cystéines E-64, a été utilisée pour marquer les cathépsines cystéines dans les cellules cultivées {svg_5}. Cela a permis d'étudier l'impact de l'enniatine B et de la beauvericine sur la sécrétion de la cathépsine B lysosomale et l'induction de l'apoptose {svg_6}.

Mécanisme D'action

Target of Action

DCG04 is an activity-based probe for cysteine cathepsins . It is a multivalent ligand for the mannose-6-phosphate receptor (MPR) . MPRs are ubiquitously expressed receptors that can target compounds to the lysosomal compartments of various cell types .

Mode of Action

This compound binds to the MPR through a mannose-6-phosphate (M6P) glycopeptide . This binding enables the fluorescent readout of its receptor-targeting properties . The compound’s interaction with its targets leads to the effective labeling of cysteine cathepsins in cell lysates and live cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the targeting of compounds to the lysosomal compartments of cells via the MPR . The introduction of a phosphate ester, compared to a mannose-containing ligand, can completely change the uptake spectrum in COS and dendritic cells . The competition with mannose-6-phosphate eliminates all probe uptake in COS cells , suggesting that the M6P cluster targets the MPR and ensures the targeted delivery of cargo bound to the cluster to the lysosomal pathway .

Pharmacokinetics

Its ability to effectively label cysteine cathepsins in cell lysates and live cells suggests that it has good cellular permeability .

Result of Action

The result of this compound action is the effective labeling of cysteine cathepsins in cell lysates and live cells . This labeling allows for the fluorescent readout of the compound’s receptor-targeting properties . In the context of radiation treatment, the inhibition of cathepsin B led to a significant upregulation in the expression of the proapoptotic protein BAX, while it induced a significant reduction in the expression of the antiapoptotic protein BCL-2 .

Action Environment

The action environment of this compound primarily involves the intracellular environment, specifically the lysosomal compartments of cells

Safety and Hazards

According to the safety data sheet, DCG04 is for research use only and not for medicinal, household, or other uses . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Orientations Futures

Analyse Biochimique

Biochemical Properties

DCG04 interacts with cysteine cathepsins, a group of proteolytic enzymes . The nature of these interactions is based on the ability of this compound to act as a probe, enabling the fluorescent readout of the receptor-targeting properties of these enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its role in endolysosomal targeting . By interacting with the mannose-6-phosphate receptor, this compound influences cellular processes related to the degradation and recycling of proteins within the endolysosomal system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the mannose-6-phosphate receptor . This interaction enables this compound to act as a probe for cysteine cathepsins, potentially influencing their activity and thus affecting protein degradation processes within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein degradation and recycling within the endolysosomal system . It interacts with cysteine cathepsins, which play a key role in these processes .

Transport and Distribution

This compound is transported to the endolysosomal system within cells, where it interacts with the mannose-6-phosphate receptor . This interaction enables this compound to influence the distribution and activity of cysteine cathepsins within this system .

Subcellular Localization

This compound is localized within the endolysosomal system of cells . Its activity and function within this system are influenced by its interaction with the mannose-6-phosphate receptor and cysteine cathepsins .

Propriétés

IUPAC Name |

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVYDVXSWUHAZ-NNBHGYTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N8O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744271 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314263-42-8 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DCG04 interact with cysteine proteases and what are the downstream effects?

A1: this compound, or Ethyl (2S, 3S)-epoxysuccinate-Leu-Tyr-Acp-Lys (Biotin)-NH2, acts as an in vitro activity-based probe for labeling cysteine cathepsins. It specifically binds to the active site of cysteine cathepsins, forming a covalent bond. This irreversible binding allows for the detection and quantification of active cathepsins in cells and tissues. [] For instance, in KB-3-1 cells treated with Enniatin B and Beauvericin, this compound labeling of Cathepsin L remained unaffected, while labeling of Cathepsin B was significantly reduced, indicating a specific disruption of Cathepsin B trafficking to lysosomes. []

Q2: What is the role of this compound in studying radiation resistance in cancer cells?

A2: this compound plays a crucial role in investigating the involvement of cathepsins in cancer cell radioresistance. In a study using the Caco-2 colon carcinoma cell line, this compound was used to label active Cathepsin B. [] Results showed that radiation treatment led to increased Cathepsin B expression, and its inhibition using CA074, a specific inhibitor, enhanced radiation-induced cell death. [] This suggests that Cathepsin B activity contributes to radiation resistance in this cell line, and this compound serves as a valuable tool to study this phenomenon.

Q3: Can you elaborate on the use of this compound in studying the egress of intracellular parasites?

A3: While the provided abstracts don't offer specific examples of this compound being used directly in parasite egress studies, they do highlight the importance of cysteine proteases in this process. this compound, as an inhibitor of cysteine proteases, could be utilized to investigate the roles of these enzymes in the egress of intracellular parasites like Plasmodium spp. and T. gondii. [] By inhibiting specific cathepsins within the parasite or host cell, researchers could assess their contribution to parasite escape from parasitophorous vacuoles or host cells. Further research utilizing this compound in this context could provide valuable insights into parasite biology and potential therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)